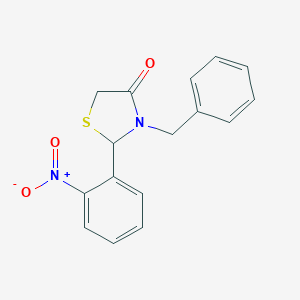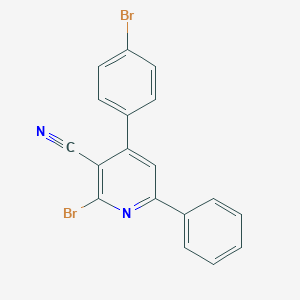
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a benzyl group and a nitrophenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidinone ring can be oxidized to form a thiazolidinedione derivative.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one.
Reduction: 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione.
Substitution: Various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidinone ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one
- 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione
- 3-Benzyl-2-(2-chloro-phenyl)-thiazolidin-4-one
Uniqueness
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both a nitro group and a thiazolidinone ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H14N2O3S |
|---|---|
Peso molecular |
314.4g/mol |
Nombre IUPAC |
3-benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-15-11-22-16(13-8-4-5-9-14(13)18(20)21)17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Clave InChI |
GUTXURBXKUNXMM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B404352.png)
![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)

![N'-{(E)-[5-(4-bromophenyl)-2-furyl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B404358.png)

![4-(2-Iodophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404360.png)







